Technical Guide: 4-Bromomethyl-2-hydroxybenzoic Acid Methyl Ester
Technical Guide: 4-Bromomethyl-2-hydroxybenzoic Acid Methyl Ester
This guide details the chemical profile, synthesis, and application of 4-bromomethyl-2-hydroxybenzoic acid methyl ester (CAS: 83908-06-9), a specialized intermediate in medicinal chemistry.
Executive Summary
4-Bromomethyl-2-hydroxybenzoic acid methyl ester (also known as Methyl 4-(bromomethyl)salicylate ) is a high-value bifunctional building block. Its structure combines a reactive benzylic bromide with a salicylate core (phenol + methyl ester), making it a versatile scaffold for synthesizing heterocyclic drugs, particularly chromones , coumarins , and benzofurans .
Unlike simple benzyl bromides, the presence of the ortho-hydroxyl group allows for intramolecular cyclization strategies, rendering this compound critical for fragment-based drug discovery (FBDD) and the synthesis of PPAR agonists and antimicrobial agents.
Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | Methyl 4-(bromomethyl)-2-hydroxybenzoate |
| CAS Number | 83908-06-9 |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |
| Reactivity Class | Alkylating agent (Benzylic halide), Lachrymator |
| Storage | 2–8°C, under inert gas (Argon/Nitrogen), protect from light |
Synthetic Route: Radical Bromination
The industrial and laboratory standard for synthesizing this compound is the Wohl-Ziegler bromination of methyl 4-methylsalicylate. This pathway is preferred over direct bromination with elemental bromine (
Reaction Mechanism
The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator (AIBN or Benzoyl Peroxide). The mechanism proceeds via a radical chain reaction:
-
Initiation: Homolytic cleavage of the initiator generates radicals.
-
Propagation: Abstraction of a hydrogen atom from the benzylic methyl group, followed by reaction with
(generated in situ from NBS) to install the bromine. -
Selectivity: The ortho-hydroxyl group is often protected (e.g., as an acetate) or left free if conditions are carefully controlled to prevent ring bromination.
Experimental Protocol (Optimized)
Reagents:
-
Methyl 4-methylsalicylate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Azobisisobutyronitrile (AIBN) (0.05 equiv)
-
Solvent: Carbon Tetrachloride (
) or Methyl Formate/Acetonitrile (Greener alternative)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.
-
Dissolution: Dissolve Methyl 4-methylsalicylate (10 mmol) in anhydrous solvent (50 mL).
-
Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.
-
Reflux: Heat the mixture to reflux (76°C for
or 82°C for MeCN) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The succinimide byproduct will float to the top ( ) or precipitate. -
Workup: Cool to room temperature. Filter off the succinimide solid. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from cyclohexane or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the product.
Critical Note: If the phenol is unprotected, avoid using excess NBS to prevent bromination at the C3 or C5 aromatic positions.
Reactivity & Visualization
The compound's utility stems from its three distinct reactive sites:
-
Benzylic Bromide: Highly susceptible to
displacement by amines, thiols, and alkoxides. -
Phenolic Hydroxyl: Nucleophilic; participates in cyclization.
-
Methyl Ester: Electrophilic; suitable for hydrolysis or amidation.
Pathway Visualization (Graphviz)
Caption: Synthetic flow from precursor to bioactive scaffolds via radical bromination and subsequent cyclization.
Applications in Drug Discovery
Synthesis of PPAR Agonists
The 4-bromomethyl moiety allows for the attachment of lipophilic tails, a common feature in Peroxisome Proliferator-Activated Receptor (PPAR) agonists used for treating dyslipidemia. The salicylate core mimics the acidic headgroup required for receptor binding.
Fragment-Based Drug Discovery (FBDD)
Researchers use this compound to synthesize libraries of 4-substituted salicylates . By displacing the bromide with various amines, scientists generate "salicyl-linker" fragments that can probe protein binding pockets.
Heterocycle Formation
-
Coumarins: Reaction with activated methylene compounds followed by cyclization.
-
Benzofurans: Intramolecular etherification after alkylation of the benzylic position.
Safety & Handling (E-E-A-T)
-
Lachrymator Hazard: Like most benzylic bromides, this compound is a potent lachrymator (tear gas agent). Always handle in a functioning fume hood.
-
Skin Corrosive: Causes severe skin burns and eye damage. Double-gloving (Nitrile) and eye protection are mandatory.
-
Stability: The C-Br bond is sensitive to light and moisture. Hydrolysis yields the corresponding benzyl alcohol. Store in amber vials under nitrogen.
References
-
ChemicalBook. (2025). Methyl 4-(bromomethyl)-2-hydroxybenzoate - CAS 83908-06-9 Properties and Safety. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Benzoic acid, 4-(bromomethyl)-, methyl ester (Analogous Reactivity Data). Retrieved from
-
Organic Chemistry Portal. (2023). Wohl-Ziegler Reaction: Allylic and Benzylic Bromination. Retrieved from
-
BenchChem. (2025).[1] Synthesis of Methyl Salicylate Derivatives: A Detailed Guide. Retrieved from
